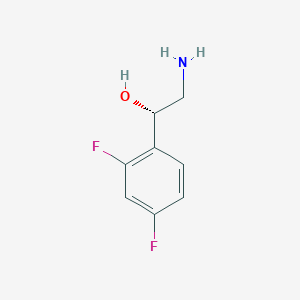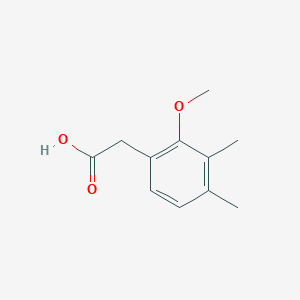
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2-(2-methoxy-3,4-dimethylphenyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3,4-dimethylbenzyl chloride with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to yield the desired acetic acid derivative. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize the compound from readily available starting materials. These methods often require precise control of reaction parameters, including temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
科学的研究の応用
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Methoxy-3,4-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
類似化合物との比較
Similar Compounds
- 2-Methoxyphenylacetic acid
- 2-Methoxybenzeneacetic acid
- o-Anisylacetic acid
- o-Methoxybenzeneacetic acid
Uniqueness
2-(2-Methoxy-3,4-dimethylphenyl)acetic acid is unique due to the presence of both methoxy and dimethyl substituents on the aromatic ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-9(6-10(12)13)11(14-3)8(7)2/h4-5H,6H2,1-3H3,(H,12,13) |
InChIキー |
RUKYKTJWCFEOMV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CC(=O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)

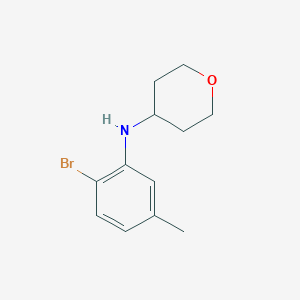

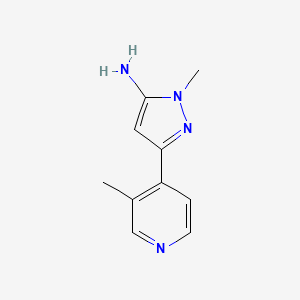
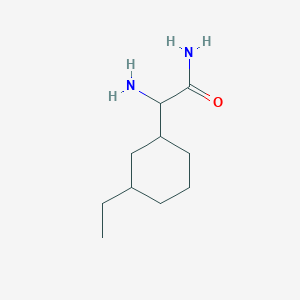
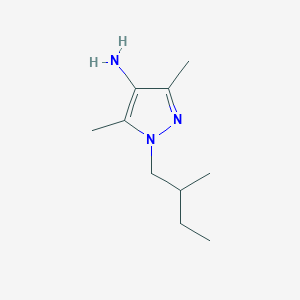
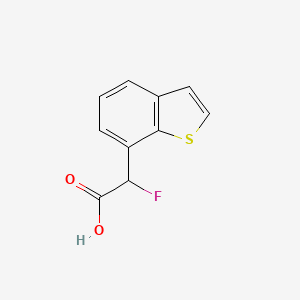
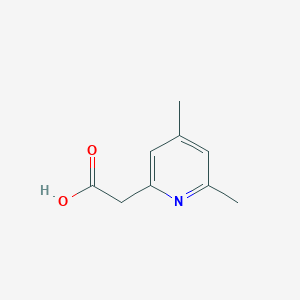


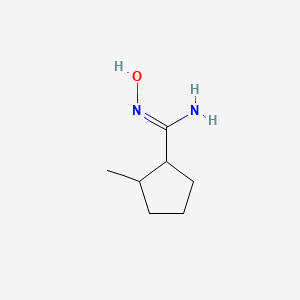
![2-[tert-Butyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13309199.png)
